Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate
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Overview
Description
Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate is a piperidine derivative with significant applications in organic synthesis and pharmaceutical research. This compound features a piperidine ring substituted with a methoxycarbonyl group and an aminomethyl group, making it a versatile intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with methoxycarbonylating agents. One common method includes the reaction of piperidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for the synthesis of biologically active compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of antitubercular agents and kinase inhibitors.
Industry: Utilized in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. In drug development, it acts as a precursor to active pharmaceutical ingredients that target enzymes or receptors involved in disease pathways. The methoxycarbonyl and aminomethyl groups play crucial roles in binding to these targets, facilitating the desired biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl piperidine-4-carboxylate: A closely related compound with similar synthetic applications.
Methyl 4-oxo-3-piperidinecarboxylate: Another piperidine derivative used in organic synthesis.
1-Methyl-piperidine-4-carboxylic acid: Shares structural similarities and is used in similar synthetic routes.
Uniqueness
Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its versatility in undergoing various chemical reactions and its role as a key intermediate in drug synthesis highlight its importance in both research and industrial applications .
Biological Activity
Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperidine ring with various functional groups, including a methoxycarbonyl and an amino group, which may confer significant therapeutic properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₈N₂O₄, with a molecular weight of 230.26 g/mol. The presence of the piperidine ring suggests potential interactions with biological targets, making it a candidate for further pharmacological studies .
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₈N₂O₄ |
Molecular Weight | 230.26 g/mol |
CAS Number | 901335-46-4 |
Research indicates that compounds related to this compound may interact with various biological targets. The mechanism of action is likely influenced by the structural modifications on the piperidine ring, which can significantly alter pharmacodynamics and pharmacokinetics. Similar compounds have shown potential in inhibiting cancer cell growth and modulating enzymatic activities relevant to disease pathways .
Anticancer Activity
Recent studies have highlighted the anticancer properties of piperidine derivatives. For instance, compounds with similar structures have demonstrated significant inhibition of cancer cell proliferation. In vitro studies revealed that certain derivatives exhibited IC50 values ranging from 25 to 440 nM against various cancer cell lines, indicating their potential as antitumor agents .
Case Study:
In a comparative study on related compounds, some derivatives showed selective cytotoxicity towards cancer cells while sparing normal human cells, suggesting a promising therapeutic index. For example, one derivative exhibited an IC50 value of 0.70 μM against K562 leukemia cells, demonstrating substantial apoptotic effects at this concentration .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, analogs have shown inhibitory activity against CTP synthetase, a crucial enzyme in nucleotide biosynthesis. The structure-activity relationship (SAR) studies indicate that modifications to the amino and carboxyl groups can enhance or diminish inhibitory potency .
Research Findings
The following table summarizes key findings from various studies on related compounds:
Compound | Target Enzyme/Cell Type | IC50 Value (µM) | Observations |
---|---|---|---|
Piperidine Derivative A | HeLa Cells | 1.1 | High antiproliferative activity |
Piperidine Derivative B | K562 Cells | 0.70 | Induced significant apoptosis |
Methyl Ester Analog | CTP Synthetase | 0.043 | Potent inhibition compared to Acivicin |
Properties
IUPAC Name |
methyl 4-[(methoxycarbonylamino)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-15-9(13)11-7-8-3-5-12(6-4-8)10(14)16-2/h8H,3-7H2,1-2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAWYSBPIWSUSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1CCN(CC1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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